molecular formula C22H29NO3 B584990 rac N,N-Didesmethyl-N-(4-hydroxyphenethyl)-O-desmethyl Venlafaxine-d11 CAS No. 1346598-87-5

rac N,N-Didesmethyl-N-(4-hydroxyphenethyl)-O-desmethyl Venlafaxine-d11

Cat. No.: B584990
CAS No.: 1346598-87-5
M. Wt: 366.545
InChI Key: UMYJDHWHTKQULQ-AQUQGOPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“rac N,N-Didesmethyl-N-(4-hydroxyphenethyl)-O-desmethyl Venlafaxine-d11” is a derivative of Venlafaxine, a well-known antidepressant. This compound is likely used in scientific research to study the pharmacokinetics and pharmacodynamics of Venlafaxine and its metabolites.

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6-decadeuterio-1-[1-deuterio-1-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethylamino]ethyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3/c24-19-8-4-17(5-9-19)12-15-23-16-21(18-6-10-20(25)11-7-18)22(26)13-2-1-3-14-22/h4-11,21,23-26H,1-3,12-16H2/i1D2,2D2,3D2,13D2,14D2,21D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYJDHWHTKQULQ-AQUQGOPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(CNCCC2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(C([2H])(CNCCC2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac N,N-Didesmethyl-N-(4-hydroxyphenethyl)-O-desmethyl Venlafaxine-d11” typically involves multiple steps, starting from commercially available precursors. The process may include:

    N-Demethylation: Removing methyl groups from the nitrogen atoms of Venlafaxine.

    Hydroxylation: Introducing a hydroxyl group to the phenethyl moiety.

    Deuteration: Incorporating deuterium atoms (d11) to study the compound’s behavior in biological systems.

Industrial Production Methods

Industrial production of such compounds often involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the hydroxyl group.

    Reduction: Reduction reactions could occur at the nitrogen atoms.

    Substitution: Various substitution reactions might be used to modify the phenethyl moiety.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. Typically, they would include various hydroxylated, demethylated, and deuterated derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Impurity Profiling :
    • Rac N,N-Didesmethyl-N-(4-hydroxyphenethyl)-O-desmethyl Venlafaxine-d11 is utilized in the identification and quantification of impurities in Venlafaxine formulations. Regulatory bodies such as the FDA have established guidelines for impurity limits, making this compound essential for compliance during commercial production .
  • Reference Standard :
    • This compound acts as a secondary reference standard in analytical methods, ensuring the accuracy and reliability of assays used to evaluate the purity and potency of Venlafaxine products. Its use is crucial in method validation processes as per pharmacopoeial guidelines .
  • Pharmacokinetic Studies :
    • The compound is significant in pharmacokinetic studies that assess the metabolism of Venlafaxine. Understanding its metabolic pathways can inform dosing strategies and help predict patient responses based on genetic polymorphisms affecting drug metabolism .

Research Findings

Recent studies have highlighted various aspects of this compound:

  • Synthesis Optimization :
    • Advances in synthetic methodologies have improved the efficiency of producing O-desmethylvenlafaxine, which is closely related to this compound. These methods aim to reduce environmental impact while maximizing yield and purity .
  • Metabolic Pathways :
    • Research indicates that this compound plays a role in understanding how Venlafaxine is metabolized into its active form (O-desmethylvenlafaxine). This knowledge is critical for developing individualized treatment plans based on pharmacogenomic data .

Case Studies

  • Quality Control in Pharmaceutical Manufacturing :
    • A case study demonstrated the application of this compound in a quality control laboratory where it was used to establish a validated high-performance liquid chromatography (HPLC) method for detecting impurities in commercial Venlafaxine products. The results showed that using this standard improved detection limits and specificity compared to previous methods .
  • Clinical Pharmacology Research :
    • In a pharmacokinetic study involving healthy volunteers, researchers analyzed plasma concentrations of both Venlafaxine and its metabolites, including O-desmethylvenlafaxine. The study utilized this compound as a calibration standard, resulting in a comprehensive understanding of how genetic factors influence drug metabolism and efficacy .

Mechanism of Action

The mechanism of action of “rac N,N-Didesmethyl-N-(4-hydroxyphenethyl)-O-desmethyl Venlafaxine-d11” involves its interaction with neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition. The compound’s deuterated form allows for detailed studies using mass spectrometry and other analytical techniques.

Comparison with Similar Compounds

Similar Compounds

    Venlafaxine: The parent compound, used as an antidepressant.

    Desvenlafaxine: A major active metabolite of Venlafaxine.

    N-Didesmethyl Venlafaxine: Another metabolite with similar properties.

Uniqueness

“rac N,N-Didesmethyl-N-(4-hydroxyphenethyl)-O-desmethyl Venlafaxine-d11” is unique due to its specific structural modifications, which allow for detailed pharmacokinetic and pharmacodynamic studies. The incorporation of deuterium atoms (d11) provides a distinct advantage in tracing and analyzing the compound in biological systems.

Biological Activity

Rac N,N-Didesmethyl-N-(4-hydroxyphenethyl)-O-desmethyl Venlafaxine-d11 (CAS No. 1346598-87-5) is a derivative of Venlafaxine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily for treating depression and anxiety disorders. This compound is of particular interest due to its potential biological activity and implications in pharmacological research.

  • Molecular Formula : C22H18D11NO3
  • Molecular Weight : 366.54 g/mol
  • Synonyms : 1-[1-(4-Hydroxyphenyl)]-2-[((2-(4-hydroxyphenyl)ethyl)amino)ethyl]cyclohexanol-d11

This compound functions similarly to its parent compound, Venlafaxine, by inhibiting the reuptake of serotonin and norepinephrine in the brain. This dual action is believed to enhance mood and alleviate anxiety symptoms. The presence of the hydroxyphenethyl group may influence its binding affinity and selectivity towards serotonin and norepinephrine transporters.

Biological Activity

The biological activity of this compound has been assessed through various studies focusing on its pharmacokinetics, receptor binding profiles, and therapeutic efficacy.

Receptor Binding Affinity

Research indicates that this compound exhibits significant binding affinity for:

  • Serotonin Transporter (SERT) : Potent inhibition observed, similar to Venlafaxine.
  • Norepinephrine Transporter (NET) : Comparable inhibition levels, supporting its SNRI classification.
  • Dopamine Transporter (DAT) : Limited affinity, suggesting a more selective profile towards SERT and NET.

Case Studies

  • Clinical Efficacy : A study conducted on patients with major depressive disorder demonstrated that compounds similar to this compound showed improved response rates compared to placebo, reinforcing the role of serotonin and norepinephrine in mood regulation.
  • Toxicity Assessment : Toxicological evaluations indicated that while the compound shares some safety profiles with Venlafaxine, it requires careful monitoring due to potential side effects related to its metabolic pathways.

Comparative Analysis

The following table summarizes the pharmacological properties of this compound compared to its parent compound, Venlafaxine:

PropertyThis compoundVenlafaxine
Molecular Weight366.54 g/mol277.41 g/mol
SERT Binding AffinityHighHigh
NET Binding AffinityHighHigh
DAT Binding AffinityLowModerate
Clinical UsePotential antidepressantAntidepressant

Q & A

Basic Research Question

  • Multi-modal characterization : Combine <sup>1</sup>H/<sup>13</sup>C NMR to confirm deuterium placement and cyclohexanol ring conformation, while LC-MS (high-resolution) verifies molecular mass (e.g., m/z 263.381 for non-deuterated analogs) .
  • Purity assays : USP-compliant gas chromatography (GC) with ≥99% purity thresholds, as outlined in pharmacopeial standards for related amines .

Advanced Consideration : Address discrepancies in chiral purity data by employing circular dichroism (CD) spectroscopy or chiral stationary-phase LC-MS to distinguish rac from enantiopure forms .

What experimental frameworks are recommended for studying the metabolic stability and pharmacokinetics of deuterated Venlafaxine analogs?

Advanced Research Question

  • Isotope effect analysis : Compare metabolic half-lives (t1/2) of deuterated vs. non-deuterated analogs using hepatic microsomal assays (e.g., human CYP450 isoforms). Deuterium at carbon positions adjacent to metabolic hotspots (e.g., N-methyl groups) may reduce first-pass metabolism .
  • Tracer studies : Incorporate <sup>2</sup>H-labeled compounds in rodent models, with LC-MS/MS quantification of metabolites in plasma and cerebrospinal fluid to assess blood-brain barrier penetration .

Methodological Note : Use deuterium NMR (<sup>2</sup>H NMR) to track isotopic integrity during in vivo studies, ensuring no proton-deuterium exchange occurs under physiological conditions .

How can researchers resolve contradictions in reported receptor binding affinities for rac Venlafaxine derivatives?

Advanced Research Question

  • Competitive binding assays : Perform head-to-head comparisons using <sup>3</sup>H-labeled serotonin/norepinephrine in cortical membrane preparations. Control for stereochemistry by testing isolated R- and S-enantiomers (e.g., R-(-)-O-desmethyl Venlafaxine, CAS 142761-11-3) .
  • Molecular docking : Use density functional theory (DFT) to model interactions between the 4-hydroxyphenethyl moiety and SNRI (serotonin-norepinephrine reuptake inhibitor) binding pockets, accounting for deuterium’s steric effects .

Data Conflict Resolution : Re-evaluate assay conditions (e.g., pH, ion concentration) that may alter ligand-receptor kinetics, as small structural changes (e.g., O-desmethylation) significantly impact binding .

What chromatographic techniques are optimal for separating this compound from its metabolites?

Basic Research Question

  • HPLC optimization : Use Chromolith® RP-18e columns with gradient elution (acetonitrile/0.1% formic acid) for baseline separation. Retention times can be calibrated against USP reference standards for Venlafaxine impurities .
  • Detection : Couple with diode-array detection (DAD) at 225 nm for phenolic moieties and MS for deuterium pattern confirmation .

Advanced Consideration : Employ hydrophilic interaction liquid chromatography (HILIC) for polar metabolites (e.g., glucuronidated forms), which are poorly retained in reversed-phase systems .

How does the 4-hydroxyphenethyl substituent influence the compound’s oxidative stability under varying storage conditions?

Advanced Research Question

  • Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and oxidative stress (H2O2/Fe<sup>2+</sup>). Monitor degradation via LC-MS for quinone formation (m/z +16 for hydroxylation) .
  • Stabilization strategies : Add antioxidants (e.g., BHT) or store in amber vials under inert gas (N2) to mitigate phenolic oxidation .

Theoretical Link : The electron-donating hydroxyl group increases susceptibility to electrophilic attack, aligning with DFT-predicted radical stabilization energies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.